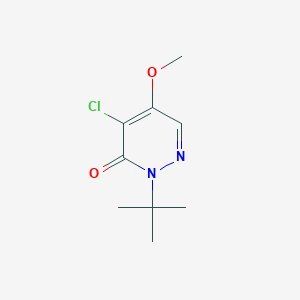
2-(4-bromo-2-methylphenoxy)-N-(4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromo-2-methylphenoxy)-N-(4-methylphenyl)acetamide is a chemical compound that is widely used in scientific research. It is commonly referred to as BMAA and is a member of the acetamide family. BMAA has been the subject of extensive research due to its potential applications in various fields such as medicine, pharmacology, and neuroscience.
Wissenschaftliche Forschungsanwendungen
BMAA has been widely used in scientific research due to its potential applications in various fields such as medicine, pharmacology, and neuroscience. BMAA has been shown to have neurotoxic effects, making it a valuable tool in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. BMAA has also been used in the development of new drugs for the treatment of these diseases.
Wirkmechanismus
BMAA acts as an excitatory amino acid and has been shown to activate glutamate receptors in the brain. This activation leads to an influx of calcium ions into neurons, which can cause cell death. BMAA has also been shown to inhibit the activity of enzymes that are involved in the synthesis of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
BMAA has been shown to have a range of biochemical and physiological effects. It has been shown to cause oxidative stress, which can lead to cell damage and death. BMAA has also been shown to cause mitochondrial dysfunction, which can lead to energy depletion and cell death. BMAA has been shown to cause protein misfolding, which can lead to the formation of toxic aggregates that are associated with neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
BMAA has several advantages for use in lab experiments. It is a potent neurotoxin and can be used to induce neurodegeneration in animal models. It is also relatively easy to synthesize and purify, making it a cost-effective tool for research. However, BMAA has several limitations. It is highly toxic and can be dangerous to handle, requiring careful handling and disposal. BMAA is also not specific to any particular receptor or enzyme, making it difficult to use in targeted studies.
Zukünftige Richtungen
There are several future directions for research involving BMAA. One area of interest is the development of new drugs for the treatment of neurodegenerative diseases. BMAA has been shown to have neurotoxic effects, making it a potential target for drug development. Another area of interest is the study of the effects of BMAA on other systems in the body, such as the immune system and the gut microbiome. Finally, there is a need for further research into the mechanisms of action of BMAA, including its effects on specific receptors and enzymes in the brain.
Synthesemethoden
BMAA can be synthesized using various methods, including the reaction of 2-(4-bromo-2-methylphenoxy) acetic acid with 4-methylphenylamine. The reaction is carried out in the presence of a catalyst such as N,N'-dimethylformamide (DMF) and triethylamine (TEA) in a solvent such as dichloromethane (DCM). The resulting product is then purified using column chromatography to obtain pure BMAA.
Eigenschaften
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-11-3-6-14(7-4-11)18-16(19)10-20-15-8-5-13(17)9-12(15)2/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAABVNILXJVEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(benzoylhydrazono)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5819906.png)



![N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine](/img/structure/B5819938.png)
![N-[bis(4-chlorophenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5819943.png)

![N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}cyclohexanecarboxamide](/img/structure/B5819954.png)

![N-[4-(dimethylamino)phenyl]-N'-(3-methoxyphenyl)thiourea](/img/structure/B5819968.png)
![diethyl 5-{[(2,6-dimethylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5819974.png)

![2-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B5819998.png)